molecular formula C23H21FN4O3S B11353326 1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11353326
M. Wt: 452.5 g/mol
InChI Key: LZYVLFVNMQLVTF-UHFFFAOYSA-N
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Description

1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a combination of indole, benzothiazole, and pyrrolidine moieties These structural elements are known for their significant biological activities and are commonly found in various pharmacologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The benzothiazole moiety can be synthesized through the condensation of 2-aminothiophenol with a carboxylic acid derivative . The final step involves coupling the indole and benzothiazole intermediates with a pyrrolidine derivative under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.

Chemical Reactions Analysis

Types of Reactions

1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole and benzothiazole rings can be oxidized under strong oxidizing conditions, leading to the formation of quinone-like structures.

    Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom in the indole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone-like derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted indole derivatives.

Scientific Research Applications

1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The indole and benzothiazole moieties are known to interact with various enzymes and receptors, leading to modulation of their activity. The fluorine atom and methoxy group further enhance its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxamide is unique due to the presence of both fluorine and methoxy groups, which enhance its chemical properties and potential applications. Its combination of indole, benzothiazole, and pyrrolidine moieties also contributes to its distinct biological activities and makes it a valuable compound for scientific research.

Properties

Molecular Formula

C23H21FN4O3S

Molecular Weight

452.5 g/mol

IUPAC Name

1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C23H21FN4O3S/c1-31-16-3-5-19-20(10-16)32-23(26-19)27-22(30)14-8-21(29)28(12-14)7-6-13-11-25-18-4-2-15(24)9-17(13)18/h2-5,9-11,14,25H,6-8,12H2,1H3,(H,26,27,30)

InChI Key

LZYVLFVNMQLVTF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3CC(=O)N(C3)CCC4=CNC5=C4C=C(C=C5)F

Origin of Product

United States

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